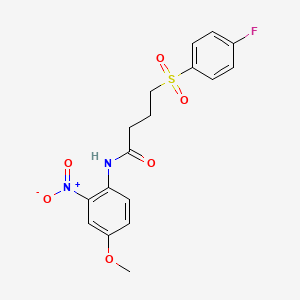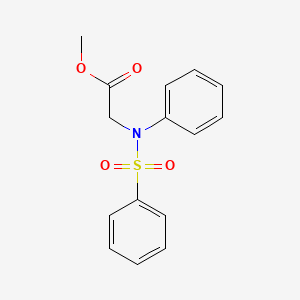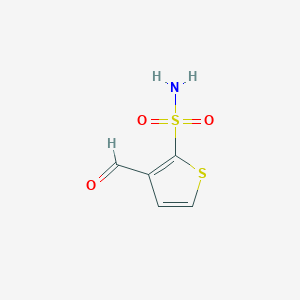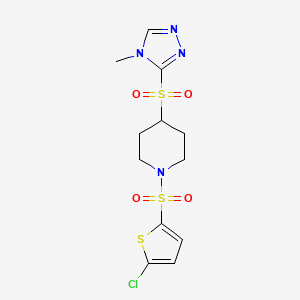
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as PP2A inhibitor, due to its ability to inhibit the activity of the protein phosphatase 2A (PP2A).
Mecanismo De Acción
The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide involves the inhibition of this compound activity. This compound is a protein phosphatase that plays a critical role in regulating cell growth and division. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. In addition, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide in lab experiments include its ability to induce apoptosis in cancer cells, making it a potential target for cancer therapy. However, the limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide. These include:
1. Further studies to determine the optimal dosage and administration of this compound for cancer therapy.
2. Studies to determine the potential toxicity of this compound in vivo.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Studies to determine the potential use of this compound in the treatment of other diseases.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of this compound, which is a protein phosphatase that plays a critical role in regulating cell growth and division. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy. However, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy, as well as its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 2-chloro-4-(pyridin-4-ylthio)acetamide with 1-(pyridin-2-yl)pyrrolidine-3-amine in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of this compound, which is a protein phosphatase that plays a critical role in regulating cell growth and division. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(12-22-14-4-8-17-9-5-14)19-13-6-10-20(11-13)15-3-1-2-7-18-15/h1-5,7-9,13H,6,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJGLBPTCCMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSC2=CC=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)


![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzenesulfonamide](/img/structure/B2479633.png)

